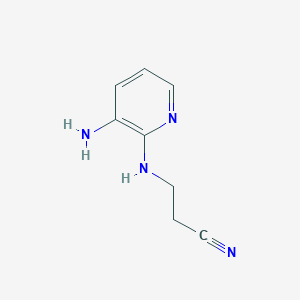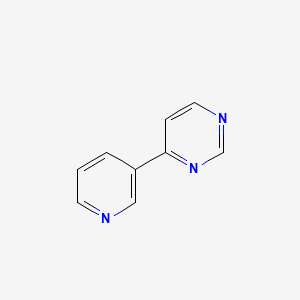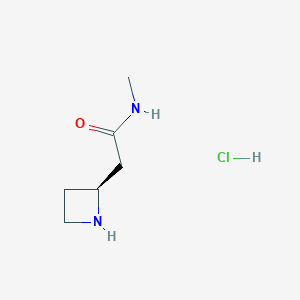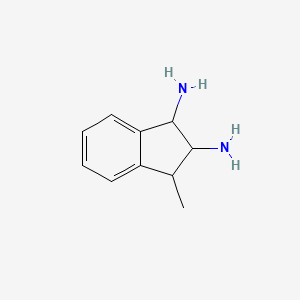![molecular formula C9H17NO B11918251 (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)
(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol est un composé organique unique caractérisé par sa structure spirocyclique, qui comprend un cycle nonane fusionné avec un centre spiro portant un groupe amino et un groupe hydroxyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol implique généralement les étapes suivantes :
Formation du noyau spirocyclique : Le noyau spirocyclique peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu’une cétone ou un aldéhyde, avec un nucléophile approprié.
Introduction de groupes fonctionnels : Les groupes amino et hydroxyle peuvent être introduits par des réactions de fonctionnalisation ultérieures. Par exemple, le groupe hydroxyle peut être introduit par réduction d’un groupe carbonyle, et le groupe amino peut être introduit par des réactions d’amination.
Méthodes de production industrielle : La production industrielle de this compound peut impliquer des versions optimisées des méthodes de synthèse en laboratoire, en mettant l’accent sur la capacité de production, la rentabilité et la durabilité environnementale. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de principes de chimie verte pour minimiser les déchets et la consommation d’énergie.
Types de réactions :
Oxydation : Le groupe hydroxyle dans this compound peut subir une oxydation pour former un composé carbonyle.
Réduction : Le composé peut être réduit pour modifier les groupes fonctionnels, par exemple en convertissant le groupe amino en une amine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle peuvent être utilisés pour des réactions de substitution.
Principaux produits :
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’amines secondaires ou tertiaires.
Substitution : Formation d’amines substituées ou d’autres dérivés.
Applications De Recherche Scientifique
(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol a plusieurs applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes, en particulier dans le développement de composés spirocycliques.
Biologie : Le composé peut être utilisé dans l’étude des interactions enzymatiques et comme ligand potentiel pour les récepteurs biologiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles que les polymères et les catalyseurs.
Mécanisme D'action
Le mécanisme d’action du (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes amino et hydroxyle peuvent former des liaisons hydrogène et d’autres interactions avec ces cibles, modulant leur activité. La structure spirocyclique fournit un cadre rigide qui peut améliorer la spécificité et l’affinité de ces interactions.
Composés similaires :
Dérivés du spiro[4.4]nonane : Composés ayant des noyaux spirocycliques similaires mais des groupes fonctionnels différents.
Dérivés de l’aminocyclohexanol : Composés ayant des groupes amino et hydroxyle similaires mais des structures cycliques différentes.
Unicité : this compound est unique en raison de sa combinaison spécifique d’un noyau spirocyclique avec des groupes fonctionnels amino et hydroxyle. Cette combinaison offre une réactivité chimique distincte et un potentiel d’applications diverses par rapport à d’autres composés similaires.
Comparaison Avec Des Composés Similaires
Spiro[4.4]nonane derivatives: Compounds with similar spirocyclic cores but different functional groups.
Aminocyclohexanol derivatives: Compounds with similar amino and hydroxyl groups but different ring structures.
Uniqueness: (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol is unique due to its specific combination of a spirocyclic core with both amino and hydroxyl functional groups. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
(4S,5S,9S)-9-aminospiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C9H17NO/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8,11H,1-6,10H2/t7-,8-,9-/m0/s1 |
Clé InChI |
RMPOVHNVHWIJIZ-CIUDSAMLSA-N |
SMILES isomérique |
C1C[C@@H]([C@]2(C1)CCC[C@@H]2O)N |
SMILES canonique |
C1CC(C2(C1)CCCC2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)





![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)

![5-Chloropyrido[2,3-d]pyrimidine](/img/structure/B11918240.png)

